Lentinan
Overview
Description
Lentinan is a polysaccharide isolated from the fruit body of shiitake mushroom (Lentinula edodes). It is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da .
Synthesis Analysis
Lentinan can be synthesized using green methods. For instance, lentinan has been used as a reducing and stabilizing agent in the green synthesis of palladium nanoparticles . Another study showed that fermenting Lentinula edodes with Bacillus subtilis natto increased the lentinan extraction yield by 87.13% .Molecular Structure Analysis
Lentinan is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . The structure of lentinan is not suitable for 1HNMR detection .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving lentinan .Physical And Chemical Properties Analysis
Lentinan has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . It is soluble in alkali solution or formic acid . It is stable if stored as directed; avoid strong oxidizing agents .Scientific Research Applications
Anti-Tumor Effect
Lentinan has been extensively researched for its anti-tumor effects. Studies have shown that its chemical properties are closely related to these effects. The anti-tumor activities of lentinan are linked to immune enhancement, inhibition of tumor growth, and synergistic anti-tumor effects in chemotherapy (Ji Chen-fen, 2013). Further research on the structure-activity relationships of lentinan is needed to provide a better scientific basis for its development and application.
Immunomodulatory Effects in Animal Health
Lentinan has shown promising results in enhancing disease-resistant immunity in chicken production. It has been observed to improve survival rate, immune organ index, enzyme activity, and in vitro bacteriostatic activity in chickens, while also reducing feed conversion ratio and lipid peroxide (Feng We, 2013).
Extraction, Purification, and Structural Analysis
Significant progress has been made in the extraction and purification processes of lentinan. Understanding the structure and chain conformation of lentinan is crucial, as these aspects are fundamental to its bioactivities, especially in anti-cancer treatment (Yangyang Zhang et al., 2011).
Clinical Applications in Cancer Treatment
Lentinan has been applied in the treatment of various cancers, particularly in combination with chemotherapy. It's utilized mainly in ancillary drug therapy and in improving the prognosis of cancer treatments (H. Min, 2010). Studies have reported its use in lung cancer treatment, showing effectiveness and safety when combined with chemotherapy agents like cisplatin (Chenchen Zhao et al., 2021).
Hematopoietic and Immunological Studies
In a syngeneic model of acute myeloid leukemia, lentinan showed hematopoietic and immunological benefits. It resulted in weight gains, increased white blood cells and cytotoxic T-cells, and a reduction in anti-inflammatory cytokines in animal models. Lentinan combined with standard cancer treatments showed improved survival and reduced cachexia (E. McCormack et al., 2010).
Quality Control in Production
The quality control of lentinan is essential for its therapeutic efficacy. Research has shown that batch-to-batch consistency, molecular weight, polydispersity index, and immunomodulatory effects arecrucial factors in maintaining the quality of lentinan products. This includes studies on its chemical composition, triple-helical conformation, and molecular weight variations due to different production processes, all of which impact its immunological activities (Ying Wang et al., 2020).
Immunostimulatory Drug and Signal Transduction Pathways
Lentinan is known for its role as a biological defense modifier. The signal transduction pathways induced by lentinan, including MAPKs such as ERK1/2 and JNK1/2, play a key role in its immunomodulating activity. These pathways are crucial for understanding how lentinan activates the immune system, particularly in the context of anti-cancer therapies (Xiaojuan Xu et al., 2011).
Protective and Reparative Effects on Oxidative Damage
Research has also explored lentinan's potential in preventing skin oxidative damage. Extracted from Lentinus edodes, lentinan has shown significant anticancer, antibacterial, antiviral, and anticoagulant effects, with promising results in protecting against oxidative damage in skin cells (Yusha Zi et al., 2018).
Safety And Hazards
Lentinan has been reported to cause shiitake mushroom dermatitis . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .
Future Directions
Future studies should examine how Lentinan interacts with and potentially enhances the efficacy of existing treatment modalities like chemotherapy and immunotherapy . There is a lack of long-term studies on the impact of Lentinan treatment, particularly concerning potential side effects and the effectiveness of the treatment .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBMUKIXLNXGX-DMWITZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190781 | |
Record name | Lentinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biomoduline | |
CAS RN |
37339-90-5 | |
Record name | Lentinan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lentinan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lentinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.